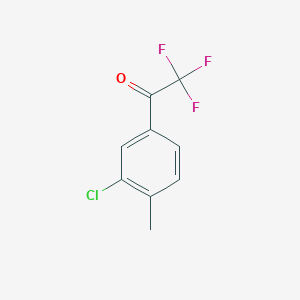

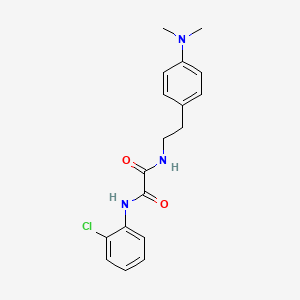

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand, has been elucidated by multinuclear NMR spectroscopy (1H, 13C, 31P NMR) and elemental analysis .Chemical Reactions Analysis

In a related compound, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .科学研究应用

Electrochromic Properties

- Novel Anodic Electrochromic Aromatic Polyamides : A study by Chang and Liou (2008) discusses aromatic polyamides with pendent units that show strong UV-vis absorption and photoluminescence, indicating potential applications in electrochromic devices (Chang & Liou, 2008).

Synthesis and Characterization of Aromatic Polyamides

- Aromatic Polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide : Choi and Jung (2004) prepared new aromatic polyamides containing n-alkylphenylimide units, highlighting the enhanced thermal stability and solubility, which can be crucial in material science (Choi & Jung, 2004).

Novel Pyrido and Thieno Pyrimidines Synthesis

- Synthesis of Novel Pyrido and Thieno Pyrimidines : A study by Bakhite et al. (2005) on the synthesis of various pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles presents a potential for developing new chemotherapeutic agents (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of Heterocycles

- Condensation for N,O- and N,N-Heterocycles : Moskvina, Shilin, and Khilya (2015) explored the synthesis of various heterocycles, which are essential in the development of pharmaceuticals (Moskvina, Shilin, & Khilya, 2015).

Synthesis of Antitumor Agents

- Dasatinib Synthesis : The synthesis of dasatinib, an antitumor agent, as discussed by Zang Jia-liang, Chen Yi-fen, and Jie Yafei (2009), shows the application in medicinal chemistry (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).

Crystal Structure Analysis

- Crystal Structure of N-(4-acetylphenyl)quinoline-3-carboxamide : The study by Polo-Cuadrado et al. (2021) on the crystal structure of a related compound could provide insights into molecular modeling and drug design (Polo-Cuadrado et al., 2021).

HIV Integrase Inhibitors

- Dihydroxypyrimidine Carboxamides as HIV Integrase Inhibitors : Summa et al. (2006) discuss the development of potent and selective HIV integrase inhibitors, a crucial area in HIV/AIDS treatment (Summa et al., 2006).

Bioactive Pyridine Compounds

- Synthesis and Characterization of Selective Pyridine Compounds : Abdel-Raheem et al. (2021) synthesized bioactive pyridine compounds with potential applications in pest control (Abdel-Raheem et al., 2021).

Anticancer and Anti-inflammatory Agents

- Novel Pyrazolopyrimidines as Anticancer Agents : Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives, highlighting their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).

Environmental Fate of Degradation Products

- Environmental Fate of Alkylphenol Ethoxylate Surfactants : Hawrelak, Bennett, and Metcalfe (1999) examined the environmental fate of certain non-ionic surfactants, essential for assessing environmental impact (Hawrelak, Bennett, & Metcalfe, 1999).

Analgesic and Antiparkinsonian Activities

- Synthesis and Activities of Pyridine Derivatives : Amr, Maigali, and Abdulla (2008) discuss the synthesis of pyridine derivatives with potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).

Peptide Synthesis

- Protection of Carboxamide Functions for Peptide Synthesis : Sieber and Riniker (1991) address the protection of carboxamide functions in peptide synthesis, a crucial technique in peptide drug development (Sieber & Riniker, 1991).

未来方向

Research in the field of pyrimidines is ongoing, with numerous methods for the synthesis of pyrimidines being described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that there could be potential for future research and development in this area.

属性

IUPAC Name |

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-21-14-8-13(16-9-17-14)15(20)18-12-6-4-11(5-7-12)10(2)19/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKBSYYYQHOJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)

![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)

![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)

![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)

![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)